cis-2-Aminocyclobutane-1-carboxylic acid
Overview
Description
“Cis-2-Aminocyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C5H9NO2 . It is also known by its IUPAC name (1R,2S)-2-aminocyclobutane-1-carboxylic acid . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of “cis-2-Aminocyclobutane-1-carboxylic acid” has been reported in scientific literature . An efficient synthesis of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid in single enantiomer form was established and protected homo-oligomers (2-, 4-, and 6-mers) of this cyclic cis-β-amino acid were prepared .Molecular Structure Analysis
The molecular structure of “cis-2-Aminocyclobutane-1-carboxylic acid” can be represented by the InChI code: 1S/C5H9NO2.ClH/c6-4-2-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4+;/m1./s1 . This indicates that the molecule consists of a cyclobutane ring with an amino group and a carboxylic acid group attached .Chemical Reactions Analysis
While specific chemical reactions involving “cis-2-Aminocyclobutane-1-carboxylic acid” are not mentioned in the search results, it’s worth noting that cyclobutane derivatives have been shown to undergo ring cleavage upon heating . This property could potentially be exploited in the design of thermally recyclable or degradable materials .Physical And Chemical Properties Analysis
“Cis-2-Aminocyclobutane-1-carboxylic acid” is a solid at room temperature . It has a molecular weight of 151.59 .Scientific Research Applications
Synthesis and Structural Studies
- Enantiodivergent Synthesis : cis-2-Aminocyclobutane-1-carboxylic acid has been synthesized through enantiodivergent synthetic sequences, demonstrating its potential in stereocontrolled synthetic methodologies for preparing bis(cyclobutane) beta-dipeptides (Izquierdo et al., 2005).
- Photochemical Routes : A photochemical route has been explored for the synthesis of hydroxy derivatives of 2-Aminocyclobutane-1-carboxylic Acid, showcasing a new synthetic approach (Chang et al., 2018).
- Conformational Preferences : Studies have shown that cis-2-Aminocyclobutane-1-carboxylic acid derivatives exhibit specific conformational preferences, crucial for designing peptides with desired structural properties (Fernandes et al., 2010).
Applications in Peptide Design
- Peptide Folding : The cis-2-Aminocyclobutane-1-carboxylic acid plays a significant role in the folding of hybrid peptides, affecting the overall structure and potential functionality of these peptides (Illa et al., 2017).
- Design of Nanostructures : This compound has been utilized in the design of peptide foldamer-based self-assembled nanostructures, demonstrating its relevance in the emerging field of nanoscale materials for biomedical applications (Szefczyk, 2021).
- Potential in Therapy : Its derivatives have been explored for potential use in neutron capture therapy, a promising area for cancer treatment (Kabalka & Yao, 2003).
Physical-Chemical Properties
- Stereochemical Synthesis : The compound's stereochemical synthesis is essential for accessing its enantiomerically pure form, a critical factor in pharmaceutical and chemical research (Fernandes et al., 2009).
- pKa Values Study : Research has been conducted on the pKa values of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, providing insights into the physical-chemical properties of such compounds (Chernykh et al., 2016).
Solid-State Organization
- Vibrational Circular Dichroism Studies : The use of vibrational circular dichroism has been employed to probe the solid-state organization of derivatives of cis-2-Aminocyclobutane-1-carboxylic acid, contributing significantly to our understanding of molecular interactions in solid states (Declerck et al., 2019).
Safety And Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
(1R,2S)-2-aminocyclobutane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQMWZLLTGEDQU-DMTCNVIQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272388 | |
Record name | (1R,2S)-2-Aminocyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301272388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-Aminocyclobutane-1-carboxylic acid | |
CAS RN |
221158-95-8 | |
Record name | (1R,2S)-2-Aminocyclobutanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221158-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2S)-2-Aminocyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301272388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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